disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate
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Overview
Description
A 317491 sodium salt is a selective, high-affinity non-nucleotide antagonist of the P2X3 and P2X2/3 receptors. These receptors are part of the purinergic receptor family, which are ligand-gated ion channels involved in various physiological processes, including pain perception . The chemical name of A 317491 sodium salt is 5-[[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid disodium salt .
Preparation Methods
The synthesis of A 317491 sodium salt involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Step 1: Preparation of the core structure by reacting 3-phenoxybenzylamine with 1,2,3,4-tetrahydro-1-naphthalenylamine.
Step 2: Introduction of the benzenetricarboxylic acid moiety through a series of condensation reactions.
Step 3: Conversion to the disodium salt form by neutralizing with sodium hydroxide
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
A 317491 sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
A 317491 sodium salt has several scientific research applications, including:
Chemistry: Used as a tool to study the P2X3 and P2X2/3 receptors and their role in various physiological processes.
Mechanism of Action
A 317491 sodium salt exerts its effects by selectively blocking the P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals. By inhibiting these receptors, A 317491 sodium salt reduces the influx of calcium ions, which in turn decreases the activation of pain pathways . This mechanism helps in alleviating neuropathic and inflammatory pain .
Comparison with Similar Compounds
A 317491 sodium salt is unique due to its high selectivity and affinity for the P2X3 and P2X2/3 receptors. Similar compounds include:
A 804598: Another P2X3 receptor antagonist with similar applications in pain research.
TNP-ATP: A competitive antagonist of P2X receptors, used in similar research contexts.
Compared to these compounds, A 317491 sodium salt offers higher selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C33H25NNa2O8 |
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Molecular Weight |
609.5 g/mol |
IUPAC Name |
disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]phthalate |
InChI |
InChI=1S/C33H27NO8.2Na/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22;;/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41);;/q;2*+1/p-2/t29-;;/m0../s1 |
InChI Key |
ZOMFXVMSKHBHHE-UJXPALLWSA-L |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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